molecular formula C15H18ClN3O2S B10863951 (2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B10863951
M. Wt: 339.8 g/mol
InChI Key: XGQLTKNFSZOXLH-UHFFFAOYSA-N
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Description

“(2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide” is a mouthful, but let’s break it down This compound belongs to the thiazinane class and contains a thiazine ring with a carboxamide group

    Chemical Formula: CHClNOS

    IUPAC Name: (2Z)-N-(3-chlorophenyl)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-6-ylcarboxamide

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 3-chloroaniline with ethyl isocyanate, followed by cyclization to form the thiazinane ring. The overall process can be summarized as follows:

    Formation of Ethyl Isocyanate: Ethylamine reacts with phosgene (COCl) to produce ethyl isocyanate.

    Reaction with 3-Chloroaniline: Ethyl isocyanate reacts with 3-chloroaniline to form the desired compound.

Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Precise details may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, especially at the thiazine sulfur atom.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions occur at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.

Major Products:
  • Oxidation: Thiazine ring oxidation products.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C15H18ClN3O2S/c1-3-17-15-19(4-2)13(20)9-12(22-15)14(21)18-11-7-5-6-10(16)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,21)

InChI Key

XGQLTKNFSZOXLH-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC(=CC=C2)Cl)CC

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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